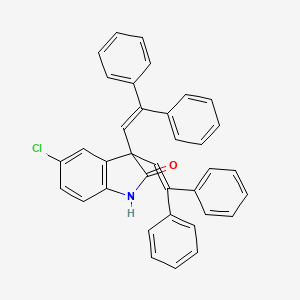
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound with a unique structure that includes a chloro-substituted indole core and two diphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of Diphenylethenyl Groups: The final step involves the addition of diphenylethenyl groups through a Wittig reaction or a similar coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Manufacturing: The compound can be used in the manufacturing of specialty chemicals and advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3,3-Bis(2,2-diphenylethenyl)-5-chloro-2,3-dihydro-1H-indole-2-one
- Chloro-bis(2,2-diphenylethenyl)borane
Comparison:
- Structural Differences: While similar compounds may share the indole core and diphenylethenyl groups, variations in substituents (e.g., chloro vs. bromo) can lead to differences in reactivity and properties.
- Unique Properties: 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific chloro substitution, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
923036-67-3 |
|---|---|
Molecular Formula |
C36H26ClNO |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
5-chloro-3,3-bis(2,2-diphenylethenyl)-1H-indol-2-one |
InChI |
InChI=1S/C36H26ClNO/c37-30-21-22-34-33(23-30)36(35(39)38-34,24-31(26-13-5-1-6-14-26)27-15-7-2-8-16-27)25-32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-25H,(H,38,39) |
InChI Key |
AWMZQANBRDCBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2(C3=C(C=CC(=C3)Cl)NC2=O)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















